molecular formula C22H29N5O2 B5090306 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

Cat. No. B5090306
M. Wt: 395.5 g/mol
InChI Key: MNEDJZFVMHEIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of pyrimidine derivatives that have been shown to possess potent inhibitory activity against various kinases, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine involves the inhibition of various kinases that are involved in the regulation of immune response and cell proliferation. The compound selectively binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of immune response and cell proliferation, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been shown to possess several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, suppression of T-cell activation, and inhibition of cytokine production. The compound has also been shown to possess anti-inflammatory properties, which is beneficial in the treatment of autoimmune disorders. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine is its potent inhibitory activity against various kinases, making it an attractive candidate for drug development. The compound has also been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders. However, one of the limitations of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine is its selectivity towards specific kinases, which may limit its therapeutic applications.

Future Directions

There are several future directions for the research on 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, including the optimization of its pharmacological properties, the development of novel formulations, and the evaluation of its therapeutic potential in various diseases. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. The development of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine as a therapeutic agent has the potential to revolutionize the treatment of various diseases, including cancer and autoimmune disorders.

Synthesis Methods

The synthesis of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine involves several steps, starting with the reaction of 4-methyl-6-(1-piperidinyl)pyrimidine with 3-methoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine to yield the final product, 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to selectively inhibit several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune response and cell proliferation. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

(3-methoxyphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-17-15-20(25-9-4-3-5-10-25)24-22(23-17)27-13-11-26(12-14-27)21(28)18-7-6-8-19(16-18)29-2/h6-8,15-16H,3-5,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEDJZFVMHEIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

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